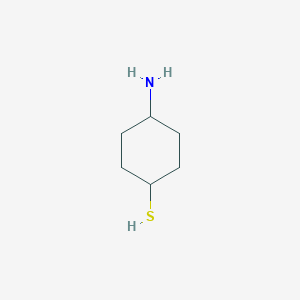

4-Aminocyclohexane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminocyclohexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUUQAOKSXRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminocyclohexane 1 Thiol and Its Analogs

Established Synthetic Routes and Adaptations

Established synthetic routes to 4-Aminocyclohexane-1-thiol typically involve multi-step sequences starting from readily available cyclic precursors. These strategies are designed to introduce the amino and thiol functionalities in a controlled manner, often relying on the conversion of other functional groups.

Multi-Step Synthetic Strategies

A common and logical approach to the synthesis of this compound involves a multi-step pathway starting from a suitable cyclohexanone derivative. A representative synthetic route is outlined below, commencing with the formation of a key intermediate, trans-4-aminocyclohexanol.

Scheme 1: Proposed Multi-Step Synthesis of this compound

Protection of the Amine: The synthesis begins with the protection of the amino group of trans-4-aminocyclohexanol. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. The reaction of trans-4-aminocyclohexanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine yields N-Boc-trans-4-aminocyclohexanol.

Introduction of the Thiol Group via Mitsunobu Reaction: The hydroxyl group of the N-protected aminocyclohexanol is then converted to a thiol. The Mitsunobu reaction is a powerful tool for this transformation, allowing for the conversion of a primary or secondary alcohol to a variety of functional groups, including thioesters, with inversion of stereochemistry. organic-chemistry.orgatlanchimpharma.comnih.gov In this step, N-Boc-trans-4-aminocyclohexanol is treated with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a thiol precursor, typically thioacetic acid (AcSH). This reaction yields the corresponding thioacetate, S-(4-(tert-butoxycarbonylamino)cyclohexyl) ethanethioate.

Deprotection: The final step involves the removal of both the acetyl protecting group from the thiol and the Boc protecting group from the amine. This can often be achieved in a single step under acidic conditions, for example, by treatment with a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). sigmaaldrich.comsemanticscholar.orgfishersci.co.uk This hydrolysis step yields the final product, this compound, as a salt.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Amine Protection | trans-4-aminocyclohexanol, (Boc)₂O, Triethylamine, Dichloromethane | N-Boc-trans-4-aminocyclohexanol |

| 2 | Thiol Introduction | N-Boc-trans-4-aminocyclohexanol, PPh₃, DEAD, Thioacetic Acid, THF | S-(4-(tert-butoxycarbonylamino)cyclohexyl) ethanethioate |

| 3 | Deprotection | S-(4-(tert-butoxycarbonylamino)cyclohexyl) ethanethioate, HCl or TFA | This compound |

Role of Precursors and Intermediates in Aminocycloalkane-thiol Synthesis

The selection of appropriate precursors and the stability of intermediates are critical for the successful synthesis of aminocycloalkane-thiols.

trans-4-Aminocyclohexanol: This commercially available or readily synthesized compound serves as a key precursor. Its bifunctional nature, containing both an amine and a hydroxyl group, allows for differential functionalization. The stereochemistry of this precursor will influence the final stereochemistry of the product.

N-Boc-trans-4-aminocyclohexanol: This intermediate is crucial as it allows for the selective reaction of the hydroxyl group without interference from the more nucleophilic amino group. The Boc protecting group is stable to the conditions of the Mitsunobu reaction.

S-(4-(tert-butoxycarbonylamino)cyclohexyl) ethanethioate: This thioacetate intermediate is a stable, isolable compound that carries both protected functional groups. The thioacetate is less prone to oxidation compared to the free thiol, making it a convenient intermediate for purification and handling.

Functional Group Protection and Deprotection Strategies

The presence of both a nucleophilic amine and a nucleophilic and easily oxidizable thiol group in the target molecule necessitates a robust protection and deprotection strategy.

Orthogonal Protection Methodologies in Thiol and Amine Synthesis

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. In the synthesis of this compound, this is a key concept.

Amine Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to the basic and nucleophilic conditions that might be encountered during the synthesis but can be readily cleaved with acids like TFA or HCl. sigmaaldrich.comfishersci.co.uk

Thiol Protection: The acetyl group (Ac), introduced via thioacetic acid in the Mitsunobu reaction, serves as a protecting group for the thiol. Thioacetates are stable under neutral and mildly acidic conditions but can be hydrolyzed under basic or strongly acidic conditions to reveal the free thiol.

The combination of the acid-labile Boc group for the amine and the hydrolyzable acetyl group for the thiol represents an effective orthogonal protection strategy. This allows for the simultaneous deprotection of both groups at the final stage of the synthesis under acidic conditions.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

| Amine | tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) |

| Thiol | Acetyl (Ac) | Thioacetic Acid (in Mitsunobu reaction) | Acid or base hydrolysis |

Emerging Synthetic Approaches

Recent advancements in biotechnology have opened up new, more sustainable, and efficient routes for the synthesis of key intermediates required for the production of aminocycloalkane-thiols.

Biocatalytic Synthesis of Aminocyclohexanol Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. The synthesis of trans-4-aminocyclohexanol, a key precursor for this compound, can be achieved through enzymatic pathways.

A one-pot synthesis of 4-aminocyclohexanol isomers has been reported starting from 1,4-cyclohexanedione. researchgate.net This biocatalytic cascade reaction utilizes a combination of a keto reductase (KRED) and an amine transaminase (ATA).

Enzymatic Reduction: In the first step, a regioselective keto reductase can be employed to reduce one of the ketone functionalities of 1,4-cyclohexanedione to produce 4-hydroxycyclohexanone. This enzymatic reduction is highly selective, minimizing the formation of the corresponding diol.

Enzymatic Amination: The resulting 4-hydroxycyclohexanone can then be subjected to a stereoselective amination reaction catalyzed by an amine transaminase. By selecting the appropriate amine transaminase, it is possible to control the stereochemical outcome of the amination, leading to the preferential formation of either the cis or trans isomer of 4-aminocyclohexanol. For the synthesis of the trans isomer, a specific transaminase that favors the formation of the trans product is utilized. nih.gov

This biocatalytic approach provides a greener and more efficient route to the key precursor, trans-4-aminocyclohexanol, avoiding the use of harsh reagents and complex purification steps often associated with traditional chemical syntheses.

| Step | Reaction | Enzyme | Substrate | Product |

| 1 | Mono-reduction | Keto Reductase (KRED) | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone |

| 2 | Reductive Amination | Amine Transaminase (ATA) | 4-Hydroxycyclohexanone | trans-4-Aminocyclohexanol |

Stereoselective Synthesis and Chiral Control in Cyclohexane (B81311) Scaffolds

The spatial arrangement of substituents on a cyclohexane ring profoundly influences the molecule's biological activity and physical properties. Consequently, achieving stereocontrol in the synthesis of 1,4-disubstituted cyclohexanes, such as this compound, is of paramount importance. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For 1,4-disubstituted cyclohexanes, two geometric isomers are possible: cis, where both substituents are on the same side of the ring, and trans, where they are on opposite sides. pressbooks.pub The interconversion between chair conformations, known as ring flipping, leads to the exchange of axial and equatorial positions. Generally, a conformer with bulky substituents in the equatorial position is energetically more favorable due to the minimization of 1,3-diaxial interactions. pressbooks.pub

The stereoselective synthesis of specific isomers of this compound and its analogs hinges on methodologies that can precisely control the orientation of the amino and thiol groups. While direct stereoselective synthesis of this compound is not extensively documented, several strategies employed for analogous 1,4-disubstituted cyclohexanes, particularly 4-aminocyclohexanol, provide a conceptual framework for achieving chiral control. These methods often rely on enzymatic catalysis, substrate-controlled hydrogenation, and the reduction of stereochemically defined precursors.

One promising approach involves the use of enzymes, which are renowned for their high stereoselectivity. For instance, a one-pot synthesis of 4-aminocyclohexanol isomers has been developed by combining a keto reductase (KRED) and an amine transaminase (ATA). researchgate.net This chemoenzymatic cascade, starting from cyclohexane-1,4-dione, can be tuned to selectively produce either the cis or trans isomer with high diastereomeric excess. The stereochemical outcome is dictated by the specific enzymes chosen and their compatibility in a single reaction vessel. This methodology could be adapted for the synthesis of this compound by utilizing a sulfur-containing substrate that can be processed by a similar enzymatic system.

Another powerful technique for controlling stereochemistry in cyclohexane scaffolds is the catalytic hydrogenation of aromatic or unsaturated precursors. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For example, in the synthesis of 4-aminocyclohexanol from p-aminophenol, different metal catalysts lead to different isomeric ratios. Palladium-based catalysts, such as Pd/C, tend to favor the formation of the thermodynamically more stable trans-isomer. In contrast, rhodium-based catalysts can be employed to selectively produce the cis-isomer. This catalyst-dependent stereoselectivity offers a valuable tool for accessing specific isomers of 1,4-disubstituted cyclohexanes.

A modular and kinetically controlled approach to the synthesis of disubstituted cyclohexanes has also been reported, offering a general strategy for accessing various stereoisomers. nih.gov This method utilizes chain-walking catalysis on readily available substituted methylenecyclohexanes, where the introduction of a sterically demanding boron ester group guides the stereochemical outcome of subsequent functionalization. nih.gov Such a modular strategy could potentially be applied to the synthesis of chiral this compound analogs by incorporating the desired amino and thiol functionalities in a stepwise and stereocontrolled manner.

Furthermore, the reduction of β-enaminoketones has been demonstrated as a viable method for the stereoselective synthesis of 3-aminocyclohexanols, yielding both cis and trans isomers. nih.gov While this applies to a 1,3-substitution pattern, the underlying principle of reducing a stereochemically defined precursor could be extended to 1,4-systems. By starting with a suitable 4-substituted cyclohexanone derivative, it may be possible to introduce the amino and thiol groups with a high degree of stereocontrol.

The following table summarizes the stereochemical outcomes of different synthetic methods for 1,4-disubstituted cyclohexanes, which can be considered analogous to the synthesis of this compound.

| Precursor | Reagents and Conditions | Product | Isomeric Ratio (cis:trans) |

| Cyclohexane-1,4-dione | Keto reductase (KRED) and Amine transaminase (ATA) | cis-4-Aminocyclohexanol | 99:1 |

| Cyclohexane-1,4-dione | Keto reductase (KRED) and Amine transaminase (ATA) | trans-4-Aminocyclohexanol | 3:7 |

| p-Acetamidophenol | Hydrogenation with Palladium-based catalyst | trans-4-Aminocyclohexanol | Predominantly trans |

| p-Acetamidophenol | Hydrogenation with Rhodium-based catalyst | cis-4-Aminocyclohexanol | Predominantly cis |

These examples underscore the importance of selecting the appropriate synthetic strategy to achieve the desired stereochemistry in cyclohexane scaffolds. The development of stereoselective methods is crucial for the synthesis of pure isomers of this compound, enabling the investigation of their specific biological activities and structure-activity relationships.

Reactivity and Reaction Mechanisms of 4 Aminocyclohexane 1 Thiol

Thiol-Mediated Reactions

The thiol group is a versatile functional group known for its nucleophilicity and its ability to participate in radical reactions.

Thiol-Ene Click Chemistry: Radical and Photopolymerization Mechanisms

Thiol-ene "click" chemistry involves the addition of a thiol across a double bond (an ene). This reaction can be initiated by radicals, often generated by photolysis or thermal initiators. The process is highly efficient and stereoselective, typically proceeding via an anti-Markovnikov addition. wikipedia.org

The radical mechanism involves three main steps:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol, forming a thiyl radical (RS•).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the thioether product.

Termination: Two radicals combine to terminate the chain reaction.

In the context of photopolymerization, UV light is often used to generate the initial radicals, enabling the rapid formation of cross-linked polymer networks when multifunctional thiols and enes are used. expresspolymlett.com While 4-aminocyclohexane-1-thiol could theoretically participate in such reactions, no specific studies demonstrating this have been identified.

Table 1: Hypothetical Thiol-Ene Reaction Parameters for this compound

| Parameter | Value/Condition |

| Reactants | This compound, Alkene (e.g., Norbornene) |

| Initiator | Photoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN) |

| Solvent | THF or other suitable organic solvent |

| Temperature | Ambient (for photoinitiation) or 60-80 °C (for thermal initiation) |

| Expected Product | Thioether adduct |

| Expected Yield | High (characteristic of click chemistry) |

Note: This table is illustrative and not based on experimental data for this compound.

Michael Addition and SN2 Nucleophilic Substitution Pathways

Michael Addition: The thiol group, particularly in its deprotonated thiolate form (RS⁻), is a potent nucleophile for Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds. researchgate.netnih.gov This reaction is typically base-catalyzed to facilitate the formation of the more nucleophilic thiolate anion. The reaction of this compound with acceptors like acrylates or maleimides would be expected to proceed readily. researchgate.netrsc.org

SN2 Nucleophilic Substitution: As a strong nucleophile, the thiolate derived from this compound would be expected to react efficiently with alkyl halides and other electrophiles via an SN2 mechanism. researchgate.netlibretexts.org This reaction involves a backside attack on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. The rate of this bimolecular reaction is dependent on the concentrations of both the nucleophile and the electrophile. youtube.com Specific kinetic data for this compound in SN2 reactions is not currently available in the literature.

Thiol-Maleimide Reaction Mechanisms

The reaction between a thiol and a maleimide is a specific type of Michael addition that is widely used in bioconjugation to link molecules to proteins via cysteine residues. lumiprobe.comvectorlabs.com The reaction is highly efficient and proceeds rapidly at or near neutral pH. biotium.combachem.com At a pH range of 6.5-7.5, the reaction is highly chemoselective for thiols over amines. vectorlabs.com The thiol group of this compound would be expected to readily react with maleimides to form a stable thioether bond. The resulting succinimide ring can sometimes be susceptible to hydrolysis or retro-Michael addition, although strategies exist to improve the stability of the linkage. nih.gov

Amine-Mediated Reactions

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile. fiveable.melibretexts.org It can react with a variety of electrophiles, including alkyl halides, acyl chlorides, and aldehydes/ketones.

Alkylation: The amine can undergo SN2 reactions with alkyl halides. However, this reaction is often difficult to control, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides would readily form an amide bond. This reaction is typically very rapid.

Schiff Base Formation: The amine can react with aldehydes or ketones to form an imine (Schiff base) through a reversible condensation reaction.

The nucleophilicity of amines is influenced by steric hindrance and electronic effects. fiveable.me As a primary amine on a cyclohexane (B81311) ring, the amine in this compound is expected to be reasonably nucleophilic, though potentially less so than sterically unhindered primary amines. nih.govmasterorganicchemistry.comresearchgate.net No specific studies quantifying the nucleophilicity of this compound have been found.

Intramolecular and Intermolecular Reactions

The presence of both a nucleophilic amine and a nucleophilic thiol on the same molecule opens up the possibility for both intramolecular and intermolecular reactions.

Intramolecular Reactions: If the amine and thiol groups are in a cis configuration, they may be able to participate in intramolecular cyclization reactions, depending on the reaction conditions and the introduction of a suitable electrophile to bridge the two groups. For instance, reaction with phosgene or a similar reagent could potentially lead to the formation of a cyclic thiocarbamate. Research on other aminothiols has shown that intramolecular cyclization can occur, for example, in reactions with nitriles to form thiazoline rings. nih.govmdpi.comnih.gov The intramolecular version of the thiol-ene reaction is also a known process for forming sulfur-containing heterocycles. nih.gov

Intermolecular Reactions: Under certain conditions, intermolecular reactions between molecules of this compound could lead to polymerization. For example, in the presence of an appropriate cross-linking agent that reacts with both amines and thiols, a polymer network could be formed. Additionally, intermolecular condensation reactions could occur, though this would likely require specific catalysts or conditions. The formation of disulfide bonds through oxidation of the thiol group is a common intermolecular reaction for thiols.

Table 2: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Electrophile/Reagent | Expected Product |

| Thiol (-SH) | Thiol-Ene | Alkene | Thioether |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated Carbonyl | Thioether |

| Thiol (-SH) | SN2 | Alkyl Halide | Thioether |

| Thiol (-SH) | Thiol-Maleimide | Maleimide | Thioether (Succinimide adduct) |

| Amine (-NH₂) | SN2 (Alkylation) | Alkyl Halide | Secondary/Tertiary/Quaternary Amine |

| Amine (-NH₂) | Acylation | Acyl Chloride | Amide |

| Amine (-NH₂) | Schiff Base Formation | Aldehyde/Ketone | Imine |

| Both | Intramolecular Cyclization | Divalent Electrophile | Heterocycle |

| Both | Intermolecular Polymerization | Cross-linker | Polymer Network |

Note: This table summarizes expected reactivities based on general chemical principles. Specific experimental validation for this compound is lacking in the reviewed literature.

Redox-Induced Thiol-Disulfide Interconversion

The thiol group of this compound is redox-active and can undergo oxidation to form a disulfide. This interconversion between the reduced thiol form and the oxidized disulfide form is a cornerstone of its chemistry. libretexts.orglibretexts.org The process is fundamentally a redox reaction where the thiol is oxidized and another molecule is reduced. libretexts.org

In the presence of an oxidizing agent or another disulfide molecule, two molecules of this compound can couple to form the corresponding disulfide, bis(4-aminocyclohexyl) disulfide. This reaction proceeds via a thiol-disulfide exchange mechanism. libretexts.orgnih.gov The process typically involves the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻), which then attacks a sulfur atom of a disulfide bond (R'-S-S-R'). researchgate.net This is effectively an SN2-like displacement reaction where a sulfur atom acts as both the nucleophile and the electrophile. libretexts.org

This equilibrium is highly sensitive to the redox potential of the surrounding environment. In a reducing environment, the equilibrium favors the free thiol, while an oxidizing environment promotes the formation of the disulfide bridge. nih.gov This behavior is analogous to that of biologically important thiols like glutathione, which exists predominantly in its reduced form (GSH) within the highly reducing intracellular environment. libretexts.orglibretexts.org

| Condition | Predominant Species | Governing Process |

| Oxidizing Environment | bis(4-aminocyclohexyl) disulfide | Oxidation / Thiol-Disulfide Exchange |

| Reducing Environment | This compound | Reduction / Thiol-Disulfide Exchange |

S→N Acyl Transfer Mechanisms

The presence of both a thiol and an amino group in close proximity allows this compound to participate in intramolecular acyl transfer reactions. S→N acyl transfer is a chemoselective process for forming an amide bond from a thioester intermediate. nih.govnih.gov This type of reaction is fundamental in chemical biology, particularly in methods like Native Chemical Ligation (NCL) for protein synthesis. researchgate.netresearchgate.net

The mechanism involves two key steps:

Thioester Formation: The thiol group of this compound first reacts with an acylating agent (e.g., a carboxylic acid derivative) to form a thioester.

Intramolecular Rearrangement: The adjacent amino group then acts as an internal nucleophile, attacking the carbonyl carbon of the thioester. This proceeds through a cyclic transition state, leading to the cleavage of the C-S bond and the formation of a more thermodynamically stable C-N (amide) bond.

The equilibrium of this process strongly favors the amide product. nih.gov The rate and feasibility of the S→N acyl transfer are highly dependent on the geometry of the cyclic transition state, with 5- and 6-membered rings being the most favorable. For this compound, the cis and trans isomers would influence the proximity of the reacting groups and thus the favorability of the transition state. The ease of this intramolecular transfer is generally favored for transition states involving 9- to 13-membered rings in linear systems. researchgate.net The reverse reaction, N→S acyl transfer, can also occur, typically under acidic conditions, to generate a reactive thioester from a stable amide. nih.govchemrxiv.org

Mechanistic Investigations and Computational Elucidation

Understanding the detailed reaction pathways of this compound requires both experimental and computational studies. These investigations differentiate between polar (ionic) and radical mechanisms, which govern different aspects of its reactivity.

Polar Pathway Studies

Polar reactions involve the formation of charged intermediates and are characterized by the movement of electron pairs. quora.com For this compound, the primary polar reactions involve the nucleophilicity of the thiol and amine groups.

Thiolate Nucleophilicity: The thiol group is significantly more acidic than an alcohol, with a pKa around 10-11, meaning it can be readily deprotonated by a base to form a thiolate anion (R-S⁻). masterorganicchemistry.comchemistrysteps.com This thiolate is an excellent nucleophile due to the high polarizability of the large sulfur atom. masterorganicchemistry.com Its polar reactions include SN2 substitution with alkyl halides to form thioethers.

Amine Nucleophilicity: The amino group can also act as a nucleophile, for example, in reactions with carbonyl compounds to form imines or enamines.

Mechanistic studies of these pathways often involve kinetic analysis to determine rate laws and reaction orders. For instance, the rate of thiol-disulfide exchange is dependent on the pH of the solution, as this controls the concentration of the highly reactive thiolate species. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model these polar reaction pathways. Such studies calculate the energies of reactants, transition states, and products to map out the potential energy surface of the reaction. nih.govnih.gov This allows for the determination of activation energies, which correlate with reaction rates, and provides insight into the geometry of the transition states. researchgate.net

| Pathway Type | Key Feature | Example Reaction | Investigative Method |

| Polar | Involves charged intermediates (ions) | SN2 reaction of the thiolate | Kinetic studies, pH dependence |

| Radical | Involves species with unpaired electrons | Thiol-ene addition | Radical trapping, computational modeling |

Radical Pathway Investigations

Radical reactions involve intermediates with unpaired electrons and proceed through chain mechanisms involving initiation, propagation, and termination steps. quora.comalfa-chemistry.com The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) makes them susceptible to homolytic cleavage to form thiyl radicals (R-S•). nih.gov

Thiyl radicals can be generated from this compound via photolysis, thermolysis, or by using a radical initiator. nih.gov Once formed, the thiyl radical can participate in various reactions, most notably the thiol-ene reaction, where it adds across a carbon-carbon double bond. alfa-chemistry.com This reaction proceeds via an anti-Markovnikov addition mechanism, forming a carbon-centered radical that then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. alfa-chemistry.com

Computational studies are crucial for elucidating the kinetics and mechanisms of these radical processes. figshare.com DFT calculations can model the stability of the involved radical intermediates and the activation barriers for the propagation and chain-transfer steps. nih.gov These computational models help predict the reactivity of different alkenes towards the thiyl radical and explain the regioselectivity of the addition. alfa-chemistry.com The exploration of reaction pathways using computational tools provides a detailed map of the intermediates and transition states, which is often difficult to obtain through experimental means alone. arxiv.orgnih.gov

Structural Characterization and Conformational Analysis of 4 Aminocyclohexane 1 Thiol and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the study of molecular structure, providing detailed insights into connectivity, functional groups, and three-dimensional geometry in both solution and solid states.

NMR spectroscopy is a powerful, non-destructive tool for determining the detailed structure and conformational dynamics of molecules in solution. auremn.org.brnih.gov For 4-Aminocyclohexane-1-thiol, both ¹H and ¹³C NMR are instrumental in assigning the stereochemistry (cis vs. trans) and the preferred conformation of the substituents.

The chemical shift of protons attached to the cyclohexane (B81311) ring is highly dependent on their orientation. Generally, equatorial protons are deshielded relative to axial protons and thus resonate at a lower field (higher ppm value). The proton at C1 (attached to the thiol group) and C4 (attached to the amino group) are of particular interest. A significant difference in their chemical shifts can indicate a strong conformational preference.

Furthermore, the coupling constants (J-values) between adjacent protons provide precise dihedral angle information, governed by the Karplus relationship. rsc.org Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial (¹Hₐ-C-C-¹Hₐ) interactions, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions. By analyzing the multiplicity and coupling constants of the H1 and H4 signals, the axial or equatorial disposition of the thiol and amino groups can be determined. For the trans isomer, the diequatorial conformation is generally favored, while the cis isomer undergoes a rapid ring-flip between two equivalent chair conformations.

Table 1: Expected ¹H NMR Parameters for Conformational Analysis

| Proton Type | Expected Chemical Shift (ppm) | Characteristic Coupling Constants (J, Hz) |

|---|---|---|

| Axial Ring Proton | Shielded (Higher field) | J_ax-ax ≈ 8-13 Hz |

| Equatorial Ring Proton | Deshielded (Lower field) | J_eq-eq ≈ 2-5 Hz; J_ax-eq ≈ 2-5 Hz |

| Thiol Proton (-SH) | 1.2 - 1.8 | May be broad; exchanges with D₂O |

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). thermofisher.com For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the N-H, S-H, C-N, and C-S bonds.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 | Medium-Strong |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak researchgate.net |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. This compound itself is achiral and therefore CD-inactive.

However, CD analysis would be highly relevant for chiral derivatives of this compound. For instance, if a chiral substituent were introduced, or if the molecule were to bind to a chiral environment (like a protein), CD spectroscopy could be used to determine the absolute configuration of stereocenters and to monitor conformational changes that alter the chiral environment of the chromophores.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₆H₁₃NS, Molecular Weight: 131.24 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 131. As it contains one nitrogen atom, this molecular ion peak will be at an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecular ion is driven by the presence of the amine and thiol functional groups and the cyclic structure. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or sulfur atom is a common pathway for amines and thiols. miamioh.edu

Loss of functional groups: Elimination of the amino group (•NH₂) or the thiol group (•SH) as neutral radicals. msu.edu

Ring fragmentation: The cyclohexane ring can undergo cleavage, often initiated by the functional groups, leading to characteristic fragment ions. For example, a retro-Diels-Alder reaction of a cyclohexene-like intermediate could lead to a fragment at m/z = 56. docbrown.info

Table 3: Plausible Mass Fragments for this compound

| m/z Value | Possible Fragment Ion | Origin |

|---|---|---|

| 131 | [C₆H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 114 | [M - NH₃]⁺ | Loss of ammonia |

| 98 | [M - SH]⁺ | Loss of thiol radical |

| 84 | [C₆H₁₂]⁺ | Loss of H₂S |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, one can calculate a three-dimensional map of electron density, revealing the exact positions of atoms. nih.gov

A crystallographic study of this compound or its derivatives would provide unambiguous information on:

Conformation: The precise chair, boat, or twist-boat conformation of the cyclohexane ring.

Substituent Orientation: The definitive axial or equatorial positions of the amino and thiol groups.

Bond Parameters: Highly accurate measurements of bond lengths and angles.

Intermolecular Interactions: Details of hydrogen bonding (e.g., N-H···S, N-H···N) and other packing forces in the crystal lattice.

This solid-state structure serves as a crucial benchmark for comparison with solution-state conformations determined by NMR and with theoretical structures from computational modeling.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular structure, stability, and properties. Using methods like Density Functional Theory (DFT) or ab initio molecular orbital theory, the energies of different possible conformations of this compound can be calculated. nih.gov

These calculations can predict the relative energies of the various chair conformations (e.g., for the trans isomer, diequatorial vs. diaxial) and help identify the global minimum energy structure. This is particularly useful for quantifying the energetic cost of steric interactions, such as 1,3-diaxial interactions, which destabilize conformations with bulky axial substituents. The results from computational modeling complement experimental data from NMR and FTIR, providing a deeper understanding of the factors governing conformational preference. rsc.org For example, theoretical calculations can confirm that for a trans-1,4-disubstituted cyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer.

Quantum Chemistry Calculations for Electronic Structure and Reactivity Prediction

Quantum chemistry calculations offer a powerful avenue for understanding the electronic structure and predicting the reactivity of molecules like this compound. nih.gov By solving approximations of the Schrödinger equation, these methods provide insights into molecular orbital energies, charge distributions, and other electronic properties that govern chemical behavior.

For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In the case of this compound, the lone pairs of electrons on the nitrogen and sulfur atoms are expected to contribute significantly to the HOMO. The precise energy levels and spatial distribution of these orbitals would be influenced by the cis/trans isomerism and the axial/equatorial orientation of the amino and thiol groups. Theoretical calculations can predict these properties for each conformer.

Table 1: Predicted Electronic Properties of this compound Conformers

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| cis (a,e) | Data not available | Data not available | Data not available | Data not available |

| cis (e,a) | Data not available | Data not available | Data not available | Data not available |

| trans (e,e) | Data not available | Data not available | Data not available | Data not available |

| trans (a,a) | Data not available | Data not available | Data not available | Data not available |

Furthermore, quantum chemical calculations can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps can identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), thereby predicting how the molecule will interact with other chemical species. For this compound, the nitrogen of the amino group and the sulfur of the thiol group are expected to be nucleophilic centers.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemistry calculations provide detailed information about specific molecular geometries, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the relative stabilities of different conformers and the energy barriers between them.

For this compound, the primary conformational process of interest is the chair-chair interconversion of the cyclohexane ring. This "ring flip" interchanges the axial and equatorial positions of the substituents. The relative populations of the various cis and trans isomers and their respective conformers (e.g., diequatorial, diaxial, axial-equatorial) can be determined from MD simulations.

The stability of a particular conformer is influenced by several factors, including:

Steric Strain: Repulsive interactions between bulky groups. An axial substituent experiences greater steric hindrance from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.

Intramolecular Hydrogen Bonding: Potential attractive interactions between the amino and thiol groups, which could stabilize certain conformations.

MD simulations can quantify the potential energy of the system as a function of its conformation, allowing for the construction of a potential energy surface. This surface would reveal the global and local energy minima corresponding to the most stable and metastable conformers of this compound.

Table 2: Relative Conformational Energies of this compound from Theoretical Calculations

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Interactions |

|---|---|---|---|

| trans (e,e) | Data not available | Data not available | Lowest steric strain |

| cis (a,e) | Data not available | Data not available | 1,3-diaxial interactions |

| cis (e,a) | Data not available | Data not available | 1,3-diaxial interactions |

| trans (a,a) | Data not available | Data not available | High steric strain |

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for predicting the ground-state properties of molecules. DFT calculates the electronic energy of a system based on its electron density, offering a good balance between accuracy and computational cost.

For this compound, DFT can be employed to optimize the geometry of the various possible conformers, providing precise bond lengths, bond angles, and dihedral angles. These optimized structures represent the minimum energy arrangement of the atoms for each conformer.

Once the geometries are optimized, DFT can be used to calculate a range of ground-state properties, including:

Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each conformer will have a unique vibrational signature, which could potentially be used for experimental identification.

Thermochemical Properties: Enthalpies of formation, Gibbs free energies, and entropies can be calculated. These values are crucial for understanding the thermodynamics of reactions involving this compound and for determining the relative stabilities of its conformers at different temperatures.

NMR Chemical Shifts: DFT can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is in turn dependent on the conformation. Therefore, comparing calculated and experimental NMR spectra can be a powerful tool for conformational analysis.

Table 3: Calculated Ground State Properties of the Most Stable Conformer of this compound (trans-diequatorial)

| Property | Calculated Value |

|---|---|

| C-S Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| Enthalpy of Formation (kcal/mol) | Data not available |

| Gibbs Free Energy of Formation (kcal/mol) | Data not available |

Theoretical Prediction of Chiral Behavior and Enantioselectivity

While this compound itself is achiral in its most stable trans-diequatorial conformation due to the presence of a plane of symmetry, certain derivatives or specific less stable conformations could exhibit chirality. Chirality is a key consideration in many biological and chemical systems. mdpi.commdpi.com

Theoretical methods can be used to predict and understand the chiral properties of molecules. If a derivative of this compound were to be synthesized that is chiral, computational chemistry could be used to:

Assign Absolute Configuration: By calculating the chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, and comparing them to experimental data, the absolute configuration (R or S) of the enantiomers can be determined.

Model Enantioselective Interactions: If the chiral derivative were to interact with another chiral molecule (e.g., a receptor or a catalyst), computational methods could be used to model these interactions. By calculating the binding energies of the different diastereomeric complexes (R-molecule with R-receptor vs. S-molecule with R-receptor), the degree of enantioselectivity can be predicted. This is crucial in drug design and asymmetric catalysis.

The theoretical study of chiral recognition involves understanding the subtle differences in non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that lead to the preferential binding of one enantiomer over the other.

Table 4: Theoretical Chiroptical Properties for a Hypothetical Chiral Derivative of this compound

| Property | Wavelength/Frequency | Calculated Rotatory Strength |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Data not available | Data not available |

| Vibrational Circular Dichroism (VCD) | Data not available | Data not available |

Applications in Advanced Chemical and Materials Science

Building Blocks in Peptidomimetic Chemistry

Peptidomimetics are compounds designed to mimic peptides but with modified chemical structures to improve properties such as stability and biological activity. jocpr.com The rigid, cyclic framework of 4-aminocyclohexane-1-thiol offers a valuable scaffold for creating peptidomimetics with well-defined three-dimensional structures.

The development of peptidomimetics often involves the use of non-canonical amino acids (ncAAs) to introduce novel structural and functional features into peptide chains. researchgate.netrsc.org this compound serves as a precursor for such ncAAs, where the cyclohexane (B81311) ring imposes significant conformational constraints on the peptide backbone. The incorporation of cyclic residues, such as 1-aminocyclohexane-1-carboxylic acid (Ac6c), a structural analogue, is known to favor helical secondary structures. nih.gov By functionalizing the amino and thiol groups, this compound can be integrated into peptide sequences, thereby influencing their folding and stability. The presence of the thiol group offers a site for specific chemical modifications or for forming disulfide-like linkages, further expanding its utility in creating complex peptide architectures. The integration of ncAAs is a key strategy to enhance proteolytic stability, a common challenge in the therapeutic use of peptides. researchgate.net

Conformational constraint is a critical design element in medicinal chemistry for improving the binding affinity and selectivity of peptide-based therapeutics. mdpi.com The defined stereochemistry of the this compound ring system provides a robust platform for synthesizing conformationally constrained peptidomimetics. The cyclohexane ring acts as a rigid spacer, locking the relative orientation of the amino and thiol functionalities. This inherent rigidity helps to pre-organize the peptide mimic into a bioactive conformation that can effectively interact with biological targets like proteins and receptors. escholarship.org

Furthermore, the thiol group is particularly useful for creating cyclized, or "stapled," peptides. Thiol-reactive linkers or photoinduced thiol-ene coupling reactions can be employed to form a covalent bridge between the this compound moiety and another part of the peptide chain, resulting in a macrocyclic structure with enhanced stability and cell permeability. nih.gov Such strategies are instrumental in developing inhibitors of protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. nih.gov

| Feature | Implication in Peptidomimetic Design |

| Cyclohexane Ring | Imparts conformational rigidity, restricting backbone flexibility. |

| Amino Group | Serves as a standard linkage point for peptide bond formation. |

| Thiol Group | Enables cyclization via thioether or disulfide bonds and site-specific functionalization. |

| Bifunctionality | Allows for its use as a versatile scaffold to build complex molecular architectures. |

Analytical Methodologies for 4 Aminocyclohexane 1 Thiol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Aminocyclohexane-1-thiol and related compounds. The inherent polarity and reactivity of the amino and thiol groups necessitate careful method development to achieve efficient and reproducible separations.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound. Due to the compound's polar nature and lack of a strong chromophore, derivatization is often employed prior to analysis, especially for UV-Vis detection. dundee.ac.uk Alternatively, detection methods such as evaporative light scattering (ELSD) or mass spectrometry (MS) can be utilized for the underivatized compound. unipd.itnih.gov Reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase.

For purity analysis, a typical method might involve a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution can be optimized to separate the main compound from any impurities or degradation products.

Enantiomeric Separation: Since this compound is a chiral molecule, separating its enantiomers is crucial, particularly in pharmaceutical applications. This is achieved using chiral stationary phases (CSPs). nih.govunife.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral amines. windows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Mobile phases in normal-phase, polar-organic, or reversed-phase modes can be employed to optimize the separation. researchgate.netmst.edu

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | Mass Spectrometry (ESI+) |

| Injection Vol. | 5 µL |

Table 2: Example HPLC Method for Enantiomeric Separation of this compound

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 9.7 min |

Size Exclusion Chromatography (SEC) for Polymer Analysis

When this compound is used as a monomer or a functionalizing agent in polymerization reactions, Size Exclusion Chromatography (SEC) is the primary technique for characterizing the resulting polymers. SEC separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents and elute later. researchgate.net

This technique is invaluable for determining key polymer properties such as the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw). The choice of column (pore size) and mobile phase is critical and depends on the solubility of the polymer and its expected molecular weight range. lcms.cz Detectors commonly used in SEC include refractive index (RI), which is sensitive to the polymer concentration, and multi-angle light scattering (MALS), which can determine the absolute molecular weight without the need for column calibration.

Table 3: Typical SEC Conditions for a Polymer Derived from this compound

| Parameter | Condition |

| Column Set | Two 300 x 7.8 mm SEC columns (10³ Å and 10⁴ Å pore sizes) |

| Mobile Phase | Tetrahydrofuran (THF) with 0.1% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | Refractive Index (RI) and Multi-Angle Light Scattering (MALS) |

| Calibration | Polystyrene standards |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, this compound itself has low volatility and contains polar amino and thiol groups that can lead to poor peak shape and column adsorption. restek.comrestek.com Therefore, derivatization is typically required to convert it into a more volatile and thermally stable analogue. Common derivatization strategies include silylation of the amine and thiol groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting derivatives can be readily analyzed by GC, often using a capillary column with a nonpolar or medium-polarity stationary phase. gcms.cz A flame ionization detector (FID) is commonly used for quantification due to its general response to organic compounds. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) is used as the detector.

Table 4: Representative GC Method for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp. | 280 °C |

Electrochemical Characterization Techniques

Electrochemical methods are particularly well-suited for studying the behavior of this compound at interfaces, owing to the redox activity of the thiol group and its strong affinity for metal surfaces like gold.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of species. researchgate.nettheijes.com For this compound, CV is primarily used to study the properties of self-assembled monolayers (SAMs) on electrode surfaces, typically gold. The thiol group chemisorbs onto the gold surface, forming an ordered monolayer. researchgate.net

By scanning the potential of the modified electrode, the oxidation and reduction of the thiol/thiolate group or other redox-active labels attached to the molecule can be observed. The resulting voltammogram provides information on the formal reduction potential, electron transfer kinetics, and surface coverage of the adsorbed species. science.gov The characteristics of the CV, such as peak separation and peak current dependence on the scan rate, can indicate whether the redox process is reversible, quasi-reversible, or irreversible.

Table 5: Illustrative Experimental Parameters for Cyclic Voltammetry of a this compound SAM

| Parameter | Specification |

| Working Electrode | Gold (Au) disk |

| Reference Electrode | Ag/AgCl (saturated KCl) |

| Counter Electrode | Platinum (Pt) wire |

| Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.4) |

| Scan Rate | 100 mV/s |

| Potential Window | -0.4 V to +0.8 V vs. Ag/AgCl |

| Expected Feature | Irreversible oxidation peak corresponding to the thiol group |

Electrochemical Impedance Spectroscopy for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the properties of electrode/electrolyte interfaces. nih.gov When a SAM of this compound is formed on an electrode, EIS can provide detailed information about the structure and integrity of the monolayer. researchgate.netresearchgate.net

The technique involves applying a small amplitude AC potential perturbation over a wide range of frequencies and measuring the current response. The resulting impedance data is often analyzed by fitting it to an equivalent circuit model, which represents the different physical and chemical processes occurring at the interface. nih.gov Key parameters that can be extracted include the charge transfer resistance (Rct), which relates to the ease of electron transfer across the monolayer, and the double-layer capacitance (Cdl), which is related to the thickness and dielectric properties of the SAM. Changes in these parameters can be used to monitor processes like monolayer formation, binding events, or degradation. rsc.org

Table 6: Example EIS Parameters and Expected Results for a this compound Monolayer

| Parameter | Specification |

| Working Electrode | Gold (Au) disk modified with SAM |

| Electrolyte | 0.1 M KCl containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ |

| Frequency Range | 100 kHz to 0.1 Hz |

| AC Amplitude | 10 mV |

| DC Potential | Formal potential of the [Fe(CN)₆]³⁻/⁴⁻ couple |

| Data Plot | Nyquist plot (Z' vs. -Z'') |

| Expected Result | A large semicircle in the Nyquist plot, indicating a high charge transfer resistance (Rct) due to the blocking nature of the monolayer. |

Future Research Directions and Theoretical Perspectives

Advancements in Stereocontrolled Synthesis

The development of efficient and highly stereocontrolled synthetic routes to access all possible stereoisomers of 4-Aminocyclohexane-1-thiol is a fundamental prerequisite for exploring its full potential. Future research in this area is expected to focus on several key aspects:

Asymmetric Synthesis from Achiral Precursors: A significant advancement would be the development of catalytic asymmetric methods to synthesize enantiomerically pure cis- and trans-4-Aminocyclohexane-1-thiol from readily available achiral starting materials. This could involve, for example, the asymmetric reduction of a 4-thiocyclohexanone followed by stereoselective amination, or a catalytic asymmetric [4+2] cycloaddition to construct the cyclohexane (B81311) ring with the desired stereochemistry. nih.gov The development of novel chiral catalysts, potentially based on transition metals or organocatalysts, will be crucial for achieving high enantioselectivity. nih.govsigmaaldrich.com

Diastereoselective Functional Group Interconversion: Research into diastereoselective methods for interconverting the cis and trans isomers would provide valuable flexibility in accessing the desired stereoisomer. This might involve exploiting neighboring group participation of the amine or thiol functionalities in substitution reactions.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as keto reductases and amine transaminases, could offer a highly selective and environmentally benign route to specific stereoisomers of this compound. researchgate.net Future work could focus on identifying or engineering enzymes with the desired substrate specificity and stereoselectivity for precursors of the target molecule.

A comparative overview of potential stereocontrolled synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. | Development of highly selective and robust catalysts. |

| Diastereoselective Interconversion | Access to multiple isomers from a single precursor. | Controlling reaction pathways to favor the desired isomer. |

| Enzymatic/Biocatalytic Routes | High stereoselectivity, mild reaction conditions. | Enzyme discovery and engineering for specific substrates. |

Novel Supramolecular Assemblies and Functional Materials

The bifunctional nature of this compound makes it an excellent building block for the construction of novel supramolecular assemblies and functional materials. The thiol group provides a strong anchoring point to metal surfaces, particularly gold, while the amine group can participate in hydrogen bonding or be further functionalized.

Self-Assembled Monolayers (SAMs): Future research will likely explore the formation of SAMs of both cis- and trans-4-Aminocyclohexane-1-thiol on gold and other noble metal surfaces. acs.orgresearchgate.netacs.org The orientation and packing of the molecules in the SAM will be influenced by the stereochemistry of the cyclohexane ring. These SAMs could serve as platforms for molecular recognition, sensing, or as templates for the growth of more complex structures. The competition between the thiol and amine groups for binding to the surface is an interesting aspect that warrants investigation. acs.orgresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine and thiol groups can act as ligands for metal ions, opening up the possibility of creating coordination polymers and MOFs. The stereochemistry of the this compound linker would dictate the dimensionality and topology of the resulting framework. These materials could have applications in gas storage, separation, and catalysis.

Hydrogen-Bonded Networks: In the solid state and in specific solvents, this compound isomers are expected to form extensive hydrogen-bonded networks. The directionality and strength of these interactions will depend on the relative orientation of the amine and thiol groups. Understanding and controlling these networks is key to designing crystalline materials with specific properties.

The potential for supramolecular assembly is summarized in the following table.

| Assembly Type | Key Driving Interactions | Potential Applications |

| Self-Assembled Monolayers | Thiol-gold interaction, hydrogen bonding. | Sensors, molecular electronics, biocompatible surfaces. |

| Coordination Polymers/MOFs | Metal-ligand coordination (N, S). | Gas storage, catalysis, separation. |

| Hydrogen-Bonded Networks | N-H···S, N-H···N, S-H···N hydrogen bonds. | Crystal engineering, stimuli-responsive materials. |

Integrated Computational and Experimental Approaches for Structure-Reactivity Correlations

To guide the rational design of new applications for this compound, a deep understanding of its structure-property relationships is essential. Integrated computational and experimental approaches will be pivotal in achieving this.

Conformational Analysis: Detailed computational studies, using methods such as density functional theory (DFT), can elucidate the preferred conformations of the cis and trans isomers and the energy barriers for ring inversion. libretexts.org This information is critical for understanding how the spatial arrangement of the functional groups influences their reactivity and interaction with other molecules.

Reactivity Prediction: Theoretical calculations can be used to predict the reactivity of the amine and thiol groups in different chemical environments. nih.govelsevierpure.com For instance, the pKa values of the amino and thiol groups, their nucleophilicity, and their susceptibility to oxidation can be computationally estimated and correlated with experimental data. nih.govelsevierpure.com This will aid in designing reactions where one functional group can be selectively modified in the presence of the other.

Modeling Supramolecular Interactions: Computational modeling will be invaluable for understanding the forces that govern the formation of supramolecular assemblies. beilstein-journals.org This includes simulating the self-assembly of monolayers on surfaces and predicting the structures of coordination polymers and hydrogen-bonded networks. These theoretical insights can guide the experimental conditions needed to obtain desired structures.

Exploration of Chiral Properties in Catalysis and Material Design

The chirality of this compound, when synthesized in enantiomerically pure forms, presents exciting opportunities in asymmetric catalysis and the design of chiral materials.

Chiral Ligands for Asymmetric Catalysis: Enantiomerically pure derivatives of this compound can be explored as chiral ligands for transition metal catalysts. The combination of a soft thiol donor and a harder amine donor could lead to unique catalytic activities and selectivities in a range of asymmetric transformations, such as allylic alkylations, hydrogenations, and conjugate additions. acs.orgresearchgate.netresearchgate.net

Organocatalysis: The amine functionality in chiral this compound could be utilized in organocatalysis. For example, it could be incorporated into thiourea (B124793) or squaramide-based catalysts to activate substrates through hydrogen bonding. researchgate.net The presence of the thiol group could introduce secondary interactions that influence the stereochemical outcome of the reaction.

Chiral Materials: The incorporation of enantiomerically pure this compound into polymers or MOFs could lead to the creation of novel chiral materials. rsc.orgnih.gov These materials could find applications in chiral separations, enantioselective sensing, and chiroptical devices. The rigid cyclohexane backbone provides a well-defined scaffold for the propagation of chirality from the molecular to the macroscopic level.

The potential applications of chiral this compound are highlighted below.

| Application Area | Role of this compound | Potential Impact |

| Asymmetric Catalysis | Chiral ligand for metal catalysts or backbone for organocatalysts. | Development of new, efficient, and selective catalytic systems. |

| Chiral Separations | Chiral stationary phase in chromatography. | Resolution of racemic mixtures. |

| Chiroptical Materials | Building block for chiral polymers and MOFs. | Materials with unique optical and electronic properties. |

Q & A

Q. What synthetic strategies are recommended for 4-Aminocyclohexane-1-thiol, considering the reactivity of its amino and thiol groups?

- Methodological Answer : To synthesize this compound, prioritize stepwise protection of functional groups to avoid cross-reactivity. For example:

- Protect the thiol (-SH) group using trityl or acetamidomethyl (Acm) groups during synthesis to prevent oxidation or disulfide formation.

- Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amine (-NH₂) during cyclohexane ring modification .

Purification via column chromatography (silica gel, eluted with ethyl acetate/hexane gradients) or recrystallization (using polar aprotic solvents) is recommended. Confirm purity via HPLC or TLC .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in air-tight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the thiol group.

- Avoid repeated freeze-thaw cycles ; aliquot into small volumes and store at -20°C for long-term stability .

- Monitor degradation via periodic NMR (disappearance of thiol proton at ~1.5 ppm) or Ellman’s assay for free thiol quantification .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Identify cyclohexane ring protons (δ 1.2–2.5 ppm) and amine/thiol protons (δ 1.5–3.0 ppm). Use D₂O exchange to confirm NH/SH groups .

- FTIR : Look for N-H stretches (~3300 cm⁻¹) and S-H stretches (~2550 cm⁻¹) .

- Purity Analysis :

- HPLC with UV detection (λ = 220–260 nm) or mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can the reactivity of the thiol group in this compound be leveraged for bioconjugation?

- Methodological Answer : The thiol group reacts selectively with maleimides or haloacetyl derivatives (e.g., iodoacetamide) under mild conditions (pH 6.5–7.5, 25°C). For example:

- Conjugate with maleimide-functionalized peptides/proteins in PBS buffer (30 min, room temperature).

- Quench unreacted thiols with β-mercaptoethanol and purify via size-exclusion chromatography .

Advanced Research Questions

Q. How can contradictions in reported pH-dependent thiol reactivity be resolved?

- Methodological Answer :

- Perform systematic pH titration studies (pH 3–10) with UV-Vis monitoring of thiolate ion formation (λ = 412 nm using Ellman’s reagent).

- Validate results with DFT calculations to model thiol pKa and compare with experimental data .

- Replicate conflicting studies under standardized conditions (buffer ionic strength, temperature) to isolate variables .

Q. What advanced techniques can elucidate the conformational dynamics of this compound in solution?

- Methodological Answer :

- Dynamic NMR : Measure coupling constants (J-values) to assess chair-flip kinetics of the cyclohexane ring at varying temperatures .

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model solvent interactions (e.g., in DMSO or water) and predict dominant conformers .

Q. How can researchers design derivatives of this compound for enhanced stability in aqueous media?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclohexane ring to reduce thiol oxidation.

- Synthesize PEGylated derivatives via thiol-maleimide click chemistry to improve hydrophilicity .

- Validate stability via accelerated degradation studies (40°C, 75% humidity) with LC-MS monitoring .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with activity.

- Perform docking studies (AutoDock Vina) against target proteins (e.g., enzymes with cysteine residues) to predict binding affinities .

Q. How can conflicting data on the compound’s stability under oxidative conditions be addressed?

- Methodological Answer :

Q. What strategies optimize the regioselective functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.